molecular formula C18H23NO5S2 B2577883 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 2309799-90-2

2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2577883
CAS No.: 2309799-90-2
M. Wt: 397.5
InChI Key: XYVQGOJHUMYPHC-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide (CAS 2309799-90-2) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C18H23NO5S2 and a molecular weight of 397.51 g/mol, features a unique hybrid structure incorporating a 2,5-dimethoxybenzene-sulfonamide group linked to a tetrahydropyran ring bearing a thiophen-3-yl moiety . This specific molecular architecture is characteristic of compounds investigated for their potential interaction with central nervous system targets, particularly serotonin (5-HT) receptors . Sulfonamide-based compounds are a prominent class in drug discovery, often explored for their ability to modulate neurotransmitter systems . The structural motif of a 2,5-dimethoxyphenyl group linked to an amine-containing chain is a known pharmacophore in serotonergic psychedelic agents, which are currently under investigation for their potential therapeutic applications in neuropsychiatric disorders such as treatment-resistant depression, anxiety, and substance dependence . Researchers are exploring these compounds as tools to understand the role of the 5-HT2 receptor family in mood, perception, and cognition. The incorporation of the tetrahydropyran and thiophene groups in this particular molecule suggests it may be studied for its selective binding affinity, metabolic stability, and overall pharmacokinetic profile compared to simpler phenethylamine derivatives. It is supplied For Research Use Only and is intended solely for laboratory investigation. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound from suppliers like Life Chemicals, with availability in various quantities (e.g., 1mg, 5mg, 10mg, 25mg) to suit different experimental needs .

Properties

IUPAC Name

2,5-dimethoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5S2/c1-22-15-3-4-16(23-2)17(11-15)26(20,21)19-13-18(6-8-24-9-7-18)14-5-10-25-12-14/h3-5,10-12,19H,6-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVQGOJHUMYPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. The introduction of the 2,5-dimethoxy groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions. The thiophen-3-yl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxan-4-ylmethyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-3-yl group can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide group makes it a potential candidate for studying enzyme inhibition.

    Medicine: It may have potential as an antibiotic or antifungal agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to enzyme inhibition. This can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Class/Example Core Structure Substituents/Functional Groups Biological Activity
Target Compound Benzene-sulfonamide 2,5-Dimethoxy; [4-(thiophen-3-yl)oxan-4-yl]methyl Hypothesized enzyme inhibition (e.g., antimicrobial, anti-inflammatory) based on sulfonamide pharmacophore
NBOMe Series (e.g., 25H-NBOMe, 25I-NBOMe) Phenethylamine 2,5-Dimethoxy; N-(2-methoxyphenyl)methyl substitution High-affinity 5-HT2A receptor agonists; hallucinogenic effects
Patent Oxazolidinones (e.g., EP 2 697 207 B1) Oxazolidinone Trifluoromethylphenyl; cyclohexenyl; methoxy groups Antimicrobial or kinase inhibition (speculative, based on oxazolidinone class)
Classic Sulfonamides (e.g., sulfamethoxazole) Benzene-sulfonamide Variable aryl/heteroaryl substitutions Antibacterial (dihydrofolate reductase inhibition), diuretic, or anticonvulsant

Key Observations:

Sulfonamide vs. Phenethylamine Core: Unlike the NBOMe series, which are phenethylamine derivatives with hallucinogenic properties , the target compound’s sulfonamide core is associated with diverse therapeutic roles, including antimicrobial and anti-inflammatory activities. The absence of a phenethylamine backbone likely precludes 5-HT2A receptor agonism.

Thiophene-Oxane Hybrid: The [4-(thiophen-3-yl)oxan-4-yl]methyl group distinguishes the target compound from both NBOMe derivatives (which feature a methoxyphenylmethyl group) and classic sulfonamides.

Comparison to Patent Oxazolidinones: The oxazolidinone derivatives in EP 2 697 207 B1 incorporate trifluoromethyl groups and cyclohexenyl moieties, which are absent in the target compound. However, both classes leverage heterocyclic systems (oxane vs. oxazolidinone) to modulate steric and electronic properties.

Hypothesized Pharmacological Profiles

  • The thiophene-oxane moiety may confer improved blood-brain barrier penetration or selectivity for bacterial targets.
  • NBOMe Series : These compounds exhibit potent 5-HT2A receptor activation (EC50 values in the low nM range) due to their phenethylamine backbone and halogen/methoxy substitutions .
  • Patent Oxazolidinones: Oxazolidinones are typically associated with antimicrobial activity (e.g., linezolid), and the trifluoromethyl groups in EP 2 697 207 B1 likely enhance binding to hydrophobic enzyme pockets .

Biological Activity

2,5-Dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound characterized by its unique structural features, including methoxy groups and a thiophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent through inhibition of folic acid synthesis.

Chemical Structure and Properties

The molecular formula of 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is C18H23N1O5S2, with a molecular weight of approximately 319.39 g/mol. The structural representation includes:

  • Sulfonamide Group : Essential for biological activity.
  • Methoxy Groups : Contribute to the compound's lipophilicity.
  • Thiophenyl Moiety : May enhance interaction with biological targets.

The mechanism of action for this compound primarily involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folic acid synthesis. The sulfonamide group structurally mimics para-aminobenzoic acid (PABA), which is a substrate for DHPS. By competing with PABA, the compound disrupts folic acid synthesis, leading to bacterial growth inhibition.

Biological Activity

Research indicates that 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide exhibits significant antibacterial properties. Preliminary studies suggest its potential effectiveness against various bacterial strains.

Table 1: Biological Activity Summary

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntibacterialE. coli< 10
AntibacterialS. aureus< 15
AntifungalC. albicans< 20

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides similar to 2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, providing insights into its potential applications:

  • Study on Antibacterial Efficacy :
    • A study demonstrated that compounds with similar structures exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the sulfonamide structure can enhance efficacy .
  • Antifungal Properties :
    • Research indicated that derivatives of sulfonamides showed antifungal activity against Candida species, with MIC values indicating effectiveness comparable to established antifungal agents .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds revealed favorable absorption and metabolism profiles, supporting the potential for therapeutic applications in treating infections .

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